Tetrapeptide-2

説明

Contextualization of Peptide Research in Biological Systems and Biochemical Disciplines

Peptides, short chains of amino acids linked by peptide bonds, are fundamental players in a vast array of biological processes. mdpi.comresearchgate.netnih.govnih.gov In biological systems, they function as signaling molecules, hormones, neurotransmitters, and antimicrobial agents, participating in crucial activities such as cell communication, immune responses, and the regulation of enzymatic activity. mdpi.comresearchgate.netmdpi.com The specificity and potency of peptides make them invaluable subjects of research in biochemical disciplines. mdpi.comresearchgate.net Scientists in this field focus on the design, synthesis, and biological characterization of peptides to understand their interactions with larger biomolecules like proteins. mdpi.com This research is pivotal for developing new therapeutic agents and diagnostic tools. mdpi.comresearchgate.net The ability to synthesize peptides allows for the creation of biomimetic molecules that can mimic or modulate the functions of natural peptides, opening avenues for targeted interventions in various physiological pathways. mdceuticals.com

Historical Trajectory of Tetrapeptide-2 Discovery and Early Investigations

The development of this compound is rooted in the research of the thymus gland and its hormonal functions. The discovery of thymopoietin, a polypeptide hormone secreted by the thymus, was a significant milestone. lifeextension.com Early studies revealed that with age, the thymus gland atrophies, leading to a decline in thymopoietin levels, which in turn affects the body's ability to maintain youthful cellular function. lifeextension.com

Subsequent research focused on identifying the active fragments of thymopoietin responsible for its biological effects. This led to the development of synthetic peptides that could mimic the action of the natural hormone. lifeextension.com this compound, with the amino acid sequence Lysine-Aspartic Acid-Valine-Tyrosine, was designed as a biomimetic of a fragment of thymopoietin. typology.com To enhance its stability and skin penetration, it is often acetylated, resulting in Acetyl this compound. typology.cominci.guide Early investigations centered on its potential to compensate for the age-related loss of thymic factors, aiming to stimulate the skin's immune defenses and regenerative capabilities. nooance-paris.comincidecoder.com

Current Academic Landscape and Unaddressed Research Inquiries Pertaining to this compound

The current academic landscape for this compound is largely situated within the field of cosmetic science and dermatology, with a focus on its anti-aging properties. mdpi.comresearchgate.netijdvl.com Research has demonstrated its ability to influence various cellular and extracellular processes in the skin. However, several research questions remain unaddressed.

While it is known that this compound mimics thymopoietin, the full extent of its mechanism of action is yet to be elucidated. creative-peptides.com The precise signaling pathways it modulates beyond the stimulation of Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and the activation of Langerhans cells require further investigation. creative-peptides.cominci.guide The long-term effects of continuous application and the potential for off-target effects are not fully understood. Furthermore, most studies have been conducted in vitro or on small-scale human trials, highlighting a need for larger, more comprehensive clinical studies to validate the existing findings and explore its full therapeutic potential. mdpi.comresearchgate.net The impact of this compound on the skin microbiome is another area that remains to be explored. thesecretlifeofskin.com

Rationale for Comprehensive Mechanistic and Functional Elucidation of this compound

A thorough understanding of the mechanisms and functions of this compound is crucial for several reasons. From a scientific standpoint, a complete mechanistic picture would contribute to the broader knowledge of peptide signaling in skin biology and immunology. creative-peptides.com This could lead to the design of more potent and specific peptide-based therapies for various skin conditions.

Functionally, a comprehensive elucidation would provide a stronger scientific foundation for its use in cosmetic and dermatological applications. jddonline.com Understanding its precise interactions with skin cells and the extracellular matrix will allow for more targeted and effective product formulations. Moreover, a deeper understanding of its long-term effects and potential interactions with other active ingredients is essential for ensuring its safety and optimizing its benefits. mdpi.comresearchgate.net The growing demand for scientifically validated skincare products further underscores the need for rigorous scientific investigation into promising ingredients like this compound. futuremarketinsights.com

Detailed Research Findings

In-Vitro and In-Vivo Study Data

| Study Type | Focus of Study | Key Findings | Percentage Improvement/Change | Reference |

| In-Vitro | Keratinocyte Growth | Increased cellular growth (keratinocyte density) in 5 days. | 51% | lifeextension.com |

| In-Vitro | Keratin Production | Enhanced metabolic activity of keratinocytes, increasing keratin production. | 75% | lifeextension.com |

| In-Vitro | Keratohyalin Production | Increased production of keratohyalin. | 28% | lifeextension.com |

| In-Vitro | Gene Expression | Upregulation of genes involved in cellular adhesion (talin, zyxin, integrins). | Not specified | experchem.com |

| In-Vitro | Elastin Synthesis | Induced the synthesis of elastin. | Not specified | experchem.com |

| In-Vitro | Collagen I Synthesis | Induced the synthesis of Collagen I. | Not specified | experchem.com |

| In-Vitro | Langerhans Cell Activation | Stimulates the activation of Langerhans cells by activating GM-CSF. | Not specified | inci.guide |

| In-Vivo | Skin Firmness & Elasticity | Improved skin elasticity and firmness in 28 days. | ~20% | nooance-paris.com |

特性

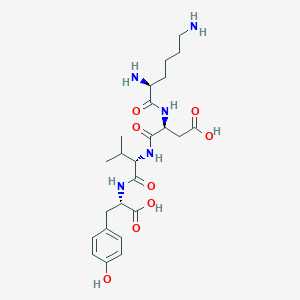

IUPAC Name |

(3S)-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H37N5O8/c1-13(2)20(23(35)28-18(24(36)37)11-14-6-8-15(30)9-7-14)29-22(34)17(12-19(31)32)27-21(33)16(26)5-3-4-10-25/h6-9,13,16-18,20,30H,3-5,10-12,25-26H2,1-2H3,(H,27,33)(H,28,35)(H,29,34)(H,31,32)(H,36,37)/t16-,17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUIAHOPEGZYFE-JPLJXNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H37N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75957-56-1 | |

| Record name | Tetrapeptide-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075957561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRAPEPTIDE-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BQ5P2574K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Advancements for Tetrapeptide-2 and Its Analogues

Solid-Phase Peptide Synthesis (SPPS) Approaches for Tetrapeptide-2

Solid-Phase Peptide Synthesis (SPPS) stands as a cornerstone technique for the creation of peptides such as this compound. lcms.cz This method involves anchoring the C-terminal amino acid to an insoluble polymer support, or resin, followed by the sequential addition of the remaining amino acids. lcms.czcore.ac.uk A significant advantage of SPPS is the ability to use excess reagents to drive reactions to completion; these excesses can then be easily washed away by filtration, streamlining the purification of intermediate products. core.ac.uk

Optimization of Resin Selection and Protecting Group Strategies in this compound SPPS

The success of SPPS is heavily dependent on the careful selection of the solid support resin and the protecting groups for the amino acid side chains. gyrosproteintechnologies.comjpt.com These choices are dictated by the desired C-terminal functionality (acid or amide) and the specific amino acid sequence of the peptide.

Protecting Group Strategies : The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used orthogonal protection scheme in modern SPPS. iris-biotech.deresearchgate.net The N-α-amino group is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de For this compound (Gly-Gln-Pro-Arg), the side chains of glutamine and arginine require protection.

Glutamine (Gln) : The side chain amide of glutamine can undergo undesirable side reactions. To prevent these, a trityl (Trt) protecting group is commonly employed, which also enhances the solubility of the protected amino acid derivative. peptide.com

Arginine (Arg) : The strongly basic guanidinium group of arginine necessitates a robust protecting group. The 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a standard choice as it offers excellent protection and is readily cleaved by trifluoroacetic acid (TFA) during the final deprotection step. rsc.orgmdpi.com

Below is a table summarizing the common resins and protecting groups used in the SPPS of this compound.

| Amino Acid | N-α Protection | Side Chain Protection | Recommended Resin for C-terminal Acid |

| Arginine (Arg) | Fmoc | Pbf | 2-Chlorotrityl chloride (2-CTC) |

| Proline (Pro) | Fmoc | None | 2-Chlorotrityl chloride (2-CTC) |

| Glutamine (Gln) | Fmoc | Trt | 2-Chlorotrityl chloride (2-CTC) |

| Glycine (Gly) | Fmoc | None | 2-Chlorotrityl chloride (2-CTC) |

Analysis of Coupling Efficiency and Side Reaction Mitigation During this compound Assembly

Ensuring high efficiency at each coupling step is crucial for the synthesis of the correct peptide sequence. americanpeptidesociety.org Inefficient coupling can lead to the formation of deletion sequences, which are often difficult to separate from the desired product. gyrosproteintechnologies.com

Coupling Reagents : A variety of reagents are used to facilitate the formation of the peptide bond. Highly reactive uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are frequently used to maximize coupling efficiency. neliti.comamericanpeptidesociety.org These are often used with additives like Oxyma Pure to minimize the risk of racemization. americanpeptidesociety.org

Side Reaction Mitigation : Several side reactions can compromise the purity and yield of the final peptide. gyrosproteintechnologies.com

Racemization : Maintaining the stereochemical integrity of the amino acids is critical. The use of appropriate coupling reagents and additives helps to suppress racemization. americanpeptidesociety.org

Diketopiperazine Formation : The dipeptide sequence attached to the resin, particularly sequences ending in proline, can be susceptible to intramolecular cyclization, leading to the cleavage of the peptide from the resin. This can be mitigated by using dipeptide building blocks or by carefully controlling reaction conditions. iris-biotech.de

Incomplete Deprotection : The removal of the Fmoc protecting group must be complete to prevent the formation of truncated peptides. Monitoring the Fmoc release via UV spectroscopy can ensure the reaction goes to completion. iris-biotech.de Capping unreacted amino groups after the coupling step is another strategy to minimize deletion products. gyrosproteintechnologies.comaltabioscience.com

Solution-Phase Peptide Synthesis (LPPS) Techniques for this compound and Related Constructs

Solution-phase peptide synthesis (LPPS), or liquid-phase synthesis, is a classical method where peptide chains are elongated in a homogenous solution. nih.gov While it can be more time-consuming for long peptides compared to SPPS, LPPS is a valuable technique for the large-scale synthesis of shorter peptides like this compound. nih.govgoogle.com This method involves synthesizing and purifying peptide fragments, which are then combined to form the final product. nih.gov A patent describes a liquid-phase synthesis of acetyl this compound by dividing the four amino acids into two dipeptide segments, synthesizing these segments with protected side chains, and then condensing them. google.com This convergent approach can lead to higher purity and be more cost-effective for manufacturing. google.com

Enzymatic Synthesis and Biocatalytic Routes to this compound

Enzymatic peptide synthesis is gaining traction as a green and highly specific alternative to traditional chemical methods. creative-peptides.com This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in aqueous environments under mild conditions. creative-peptides.comacs.org This method offers excellent stereochemical control, eliminating the risk of racemization. nih.gov For a peptide like this compound, enzymes could be used to couple amino acid esters or smaller peptide fragments in a controlled, stepwise manner. researchgate.netrsc.org While still an area of active research, biocatalytic routes hold promise for more sustainable and efficient peptide production. acs.org

Purification and Methodological Characterization of Research-Grade this compound

After the initial synthesis, the crude peptide product contains various impurities that must be removed to obtain a research-grade compound. waters.com

Chromatographic Techniques for High-Purity this compound Isolation (e.g., HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides. lcms.czbachem.com This technique separates the target peptide from impurities based on differences in their hydrophobicity. harvardapparatus.comnih.gov

RP-HPLC Protocol : The crude peptide is dissolved in an aqueous mobile phase, often containing trifluoroacetic acid (TFA) as an ion-pairing agent, and loaded onto a column with a nonpolar stationary phase (commonly C18-silica). lcms.cznih.gov A gradient of increasing organic solvent, such as acetonitrile, is then used to elute the components. peptide.com The fractions are collected and analyzed, and those containing the pure peptide are pooled and lyophilized to yield the final product as a powder. peptide.com The purity is confirmed by analytical HPLC, and the identity is verified by mass spectrometry to ensure the molecular weight matches the calculated value for this compound. neliti.comaltabioscience.com

A study on the synthesis of a different tetrapeptide reported purification using a C18 column with an acetonitrile/water gradient containing 0.1% TFA, resulting in a pure product with the correct molecular weight as confirmed by mass spectrometry. neliti.comresearchgate.net This general approach is widely applicable for the purification of synthetic peptides like this compound.

Spectroscopic and Mass Spectrometric Methodologies for Structural Confirmation and Purity Assessment of this compound (e.g., ESI-MS, NMR)

The definitive characterization of synthetic peptides such as this compound is fundamental to ensuring their quality and intended function. This process relies on a suite of advanced analytical techniques capable of verifying the primary structure and quantifying purity. Among these, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable tools, providing orthogonal and complementary information regarding molecular identity, sequence, and conformational integrity. ijsra.netijsra.net High-performance liquid chromatography (HPLC) is also a cornerstone technique, primarily for purity assessment and when coupled with mass spectrometry (LC-MS), for impurity identification. almacgroup.com

Mass Spectrometry for Molecular Weight and Sequence Verification

Mass spectrometry is a primary technique for the structural confirmation of peptides by providing a precise measurement of the molecular mass. intertek.com Electrospray ionization-mass spectrometry (ESI-MS) is particularly well-suited for peptide analysis and is routinely used to confirm the molecular weight of the final synthesized product. nih.govuab.edu For instance, in the analysis of Acetyl this compound (Sequence: Ac-Lys-Asp-Val-Tyr-OH), the expected molecular weight is 565.62 g/mol . experchem.com ESI-MS analysis must confirm a corresponding molecular ion peak (e.g., [M+H]⁺ at m/z 566.63) to verify that the correct compound has been synthesized. experchem.comgoogle.com A patent for the synthesis of Acetyl this compound demonstrates the use of mass spectrometry to characterize the final product, where the observed molecular ion peak was consistent with the theoretical mass. google.com

Beyond intact mass measurement, tandem mass spectrometry (MS/MS) is employed for definitive sequence verification. acs.org In this technique, the molecular ion of the peptide is selected and subjected to fragmentation through collision-induced dissociation (CID). libretexts.org The fragmentation predominantly occurs at the peptide bonds, generating a predictable series of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). uab.edulibretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the reconstruction of the peptide sequence. This method provides unambiguous confirmation of the amino acid sequence of this compound.

Purity Assessment using Liquid Chromatography-Mass Spectrometry (LC-MS)

The purity of synthetic peptides is critical and is typically assessed using reversed-phase high-performance liquid chromatography (RP-HPLC). almacgroup.comscispace.com This technique separates the target peptide from impurities generated during synthesis, such as deletion sequences, incompletely deprotected peptides, or side-reaction products. almacgroup.com Product specifications for Acetyl this compound often require a purity level of ≥95%, as determined by HPLC. experchem.com

The coupling of HPLC with mass spectrometry (LC-MS) provides a powerful platform for both purity assessment and impurity identification. chromatographyonline.com As the sample is separated by the HPLC column, the eluent is directed into the mass spectrometer. This allows for the mass of the main peptide peak to be confirmed while also providing mass information for each impurity peak. almacgroup.com This is crucial for identifying the nature of the impurities, which is essential for optimizing synthesis and purification protocols. Two-dimensional LC-MS (2D-LC-MS) strategies have been developed to further enhance peak purity assessment, especially for resolving isomeric peptides that are indistinguishable by MS alone. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

While mass spectrometry confirms the primary structure (amino acid sequence), Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed, atomic-level information about the three-dimensional structure or conformation of the peptide in solution. ijsra.netuzh.ch This is crucial as the biological function of a peptide is often dependent on its specific fold. A suite of NMR experiments, including one-dimensional (1D) ¹H spectra and two-dimensional (2D) experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are utilized for this purpose. intertek.comchemrxiv.org

Resonance Assignment : The first step in NMR analysis is the assignment of all proton signals to specific amino acid residues in the this compound sequence. uzh.ch 2D TOCSY spectra are used to identify the spin systems of individual amino acids, grouping protons that are connected through covalent bonds. chemrxiv.orgchemrxiv.org

Sequential Assignment and Structure Calculation : Once individual spin systems are identified, 2D NOESY spectra are used to link them in the correct sequence. uzh.ch NOESY detects protons that are close in space (typically <5 Å), revealing through-space connectivities between adjacent residues (sequential NOEs) as well as between residues that are distant in the sequence but brought together by the peptide's fold. researchgate.net The collection of these internuclear distance restraints from NOESY data allows for the calculation of the peptide's three-dimensional solution structure. uzh.chresearchgate.net

For tetrapeptides, conformational features such as γ-turns can be identified and characterized using NMR. ajol.info While specific published NMR structural data for this compound is not broadly available, the established methodologies are routinely applied to peptides of this size to confirm their structural integrity and conformational preferences. researchgate.netacs.org

Table 1: Summary of Analytical Methodologies for this compound

| Analytical Technique | Purpose | Key Findings and Parameters |

| ESI-MS | Molecular Weight Confirmation | Verifies the mass of the intact peptide. For Acetyl this compound, this corresponds to a molecular weight of 565.62 g/mol . experchem.comgoogle.com |

| Tandem MS (MS/MS) | Sequence Verification | Fragments the peptide to produce b- and y-ions, confirming the specific amino acid sequence (e.g., Lys-Asp-Val-Tyr for the core peptide). acs.orglibretexts.org |

| RP-HPLC | Purity Assessment | Quantifies the percentage of the main peptide peak relative to impurities. Purity specifications are typically ≥95%. almacgroup.comexperchem.com |

| LC-MS | Purity and Impurity ID | Combines HPLC separation with MS detection to confirm the mass of the main peak and provide mass data for co-eluting or separated impurities. scispace.comchromatographyonline.com |

| NMR Spectroscopy (¹H, TOCSY, NOESY) | Structural & Conformational Analysis | Identifies amino acid spin systems, confirms sequence through NOEs, and determines the 3D structure in solution, including characteristic folds like turns. uzh.chresearchgate.netajol.info |

Molecular Mechanisms and Intracellular Signaling Modulated by Tetrapeptide-2

Receptor Binding and Ligand-Receptor Interactions of Tetrapeptide-2

The initiation of a cellular response by a peptide ligand like this compound begins with its binding to a specific receptor. These interactions are highly dependent on the peptide's structure and the complementary architecture of the receptor's binding pocket.

Tetrapeptides can interact with a diverse array of receptors, with G protein-coupled receptors (GPCRs) being a prominent family of targets. umich.eduresearchgate.net The specific amino acid sequence of a tetrapeptide dictates its receptor selectivity. For instance, different cyclic tetrapeptides show varying affinities for opioid receptors (μ, δ, and κ), with modifications in the peptide's third and fourth residues significantly altering binding. umich.edu

Putative receptors for various tetrapeptides have been identified across several receptor families:

Formyl Peptide Receptors (FPRs) : These GPCRs are activated by a wide range of ligands, including microbe-derived peptides and endogenous peptides. nih.gov The synthetic hexapeptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) is a potent agonist for FPRs. nih.gov FPR2, in particular, is a versatile receptor activated by numerous peptide and lipid agonists, leading to varied intracellular responses. nih.govnih.gov

Melanocortin Receptors (MCRs) : Also part of the GPCR family, these receptors are involved in various physiological processes. The core sequence His-Phe-Arg-Trp, found in endogenous melanocortin agonists, is a tetrapeptide that is critical for receptor selectivity and stimulation. acs.orgacs.orgnih.gov

VEGF Receptor-2 (VEGFR-2) : The tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been shown to directly bind to the extracellular domain of VEGFR-2, a receptor tyrosine kinase, thereby blocking the binding of its natural ligand, VEGF-A. oncotarget.com This interaction is specific, as RLYE does not bind to VEGFR-1. oncotarget.com

Opioid Receptors : These GPCRs can be modulated by cyclic tetrapeptides. researchgate.net The binding affinity and selectivity for different opioid receptor subtypes (μ, δ, κ) can be fine-tuned by altering the amino acid composition and the method of cyclization of the tetrapeptide. umich.edu

The identification of a receptor for a specific tetrapeptide often involves screening against known receptors and can be confirmed through competition binding assays, where the peptide competes with known ligands. oup.com

Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) is crucial for characterizing the ligand-receptor interaction. Techniques like Atomic Force Microscopy (AFM) can be used to measure the adhesion force between a peptide and its receptor, from which kinetic parameters can be derived. nih.gov

A study on the interaction between the peptide WKYMVm and the human formyl peptide receptor (hFPR) provides an example of such analysis. nih.gov The kinetic and thermodynamic properties of this binding event were characterized, confirming a high-affinity interaction. nih.gov

Thermodynamic analysis reveals the nature of the forces driving the binding. For example, the interaction between the DLGex peptide motif and the Keap1 protein is driven by both favorable enthalpy and entropy changes, suggesting the involvement of both hydrogen bonds and hydrophobic interactions. nih.gov In contrast, the binding of the ETGE motif to the same protein is purely enthalpy-driven. nih.gov These distinct thermodynamic signatures indicate different binding modes. nih.gov

| Peptide Ligand | Receptor | Parameter | Value | Method | Key Finding |

|---|---|---|---|---|---|

| WKYMVm | hFPR | Adhesion Force | Data not specified in abstract | AFM | Demonstrates high-affinity binding. nih.gov |

| Nrf2-DLGex | Keap1-DC | Thermodynamics | Enthalpy and Entropy Driven | Not specified | Binding involves hydrogen bonds and hydrophobic interactions. nih.gov |

| Nrf2-ETGE | Keap1-DC | Thermodynamics | Purely Enthalpy Driven | Not specified | Binding relies heavily on hydrogen bond formation. nih.gov |

| Cyclic Tetrapeptide (Tyr-c[D-Cys-Phe-D-Cys]-NH2) | μ-Opioid Receptor | Ki | 1.26 nM | Binding Assay | High affinity for the μ-opioid receptor. umich.edu |

Identification and Characterization of Putative this compound Receptors

Enzymatic Modulation and Substrate Interactions by this compound

Beyond receptor binding, tetrapeptides can also directly interact with enzymes, acting as either substrates or modulators of enzymatic activity.

Peptides can serve as substrates for proteases. For instance, the processivity of γ-secretase, an enzyme implicated in Alzheimer's disease, involves successive tri- or tetrapeptide cleavages of its substrate. acs.orgplos.org The specific sequence of the substrate can dramatically alter how γ-secretase modulators affect this process, indicating a complex interplay between the enzyme, substrate, and modulator. acs.org

The length and sequence of a peptide substrate can significantly impact enzyme kinetics. In studies of herpesvirus proteases, extending a tetrapeptide substrate to a hexapeptide resulted in a nearly 20-fold increase in catalytic efficiency (kcat/KM). nih.gov This enhancement was due to an improved binding affinity (KM), demonstrating that residues distant from the cleavage site can modulate enzyme activity. nih.gov Similarly, for the enzyme SlyD, the binding affinity and enzymatic activity depend on residues both proximal and distant to the proline residue being isomerized. nih.gov

Tetrapeptides can also function as enzyme inhibitors. The tetrapeptide RLYE acts as an antagonist of VEGFR-2, which is a receptor tyrosine kinase. oncotarget.com By blocking the active site, it inhibits the kinase activity of the receptor, preventing the phosphorylation of downstream targets. oncotarget.com This represents a direct modulation of enzymatic function by a tetrapeptide.

| Tetrapeptide/Substrate | Enzyme | Interaction Type | Key Finding |

|---|---|---|---|

| Generic Tetrapeptide | Herpesvirus Protease | Substrate | Extending the peptide substrate from a tetrapeptide increases catalytic efficiency significantly. nih.gov |

| Aβ precursor fragments | γ-Secretase | Substrate | Enzyme performs sequential tri- or tetrapeptide cleavages. acs.orgplos.org |

| RLYE | VEGFR-2 (Receptor Tyrosine Kinase) | Antagonist/Inhibitor | Directly binds to the receptor, blocking its kinase activity. oncotarget.com |

| Generic Tetrapeptides | SlyD (PPIase) | Substrate | Enzymatic activity is influenced by proline-distant residues in the peptide substrate. nih.gov |

Biological Activities and Functional Roles of Tetrapeptide-2 in in Vitro and Model Systems

Modulation of Cellular Proliferation and Differentiation by Tetrapeptide-2

This compound has been shown to influence the growth and specialization of various cell types, particularly those integral to skin structure and function. lifeextension.comnih.gov

In vitro studies have demonstrated that this compound can stimulate the proliferation of key skin cells. Research on the immortalized human keratinocyte cell line, HaCaT, revealed that treatment with Acetyl this compound led to an increase in cell stiffness, a biomechanical property often associated with cellular health and cytoskeletal organization. nih.govresearchgate.net This effect was observed after 48 hours of exposure to the peptide. nih.govresearchgate.net

Early in-vitro experiments have shown significant effects on cellular growth. One study reported that Acetyl this compound increased the density of keratinocytes by 51% within just five days. lifeextension.com This suggests a role in promoting the proliferation of these epidermal cells. lifeextension.comtypology.com Similarly, other research has noted that a related tetrapeptide, AcSDKP, stimulates the growth of human keratinocytes and fibroblasts at very low concentrations. researchgate.net While some tetrapeptides like AcSDKP have shown inhibitory effects on the proliferation of hematopoietic stem cells by preventing their entry into the cell cycle, this action appears to be indirect, blocking the effect of stimulators rather than acting as a direct inhibitor. nih.govoup.com

| Cell Line/System | Peptide Variant | Observed Effect on Proliferation | Citation |

| Keratinocytes (in vitro) | Acetyl this compound | 51% increase in cellular growth (density) in 5 days. | lifeextension.com |

| HaCaT (Keratinocytes) | Acetyl this compound | Increased cell stiffness, suggesting cytoskeletal remodeling. | nih.govresearchgate.net |

| Human Fibroblasts | AcSDKP | Stimulated growth at low concentrations (10⁻¹¹–10⁻⁷ M). | researchgate.net |

| Human Keratinocytes | AcSDKP | Stimulated growth at low concentrations (10⁻¹¹–10⁻⁷ M). | researchgate.net |

| Murine Hematopoietic Stem Cells (HPP-CFC) | AcSDKP | Blocked entry into S phase, preventing proliferation induced by stimulators. | nih.govoup.com |

Beyond proliferation, this compound is implicated in guiding the differentiation of epidermal cells. In vitro tests have shown that Acetyl this compound not only increases keratinocyte growth but also enhances their metabolic activity, leading to a 75% increase in keratin production and a 28% rise in keratohyalin. lifeextension.com These proteins are crucial markers of terminal keratinocyte differentiation, a process essential for forming a functional skin barrier.

The peptide is thought to mimic the action of thymopoietin, a hormone that declines with age, thereby stimulating the growth and differentiation of keratinocytes. lifeextension.com This stimulation helps in skin regeneration. lifeextension.comtypology.com Studies on ex vivo skin explants treated with the related tetrapeptide AcSDKP have shown an increased thickness of the epidermis and upregulated synthesis of keratins 14 and 19, further supporting a role in promoting epidermal differentiation. researchgate.net The loss of transcription factors like AP-2α and AP-2β, which are key for epidermal homeostasis, has been shown to impair terminal keratinocyte differentiation, highlighting the importance of pathways that peptides like this compound may influence. nih.gov

| Cell/Tissue Model | Peptide Variant | Effect on Differentiation | Key Markers/Observations | Citation |

| Keratinocytes (in vitro) | Acetyl this compound | Enhanced differentiation | 75% increase in keratin production; 28% increase in keratohyalin production. | lifeextension.com |

| Ex vivo Skin Explants | AcSDKP | Promoted epidermal differentiation | Increased epidermal thickness; Upregulated synthesis of keratins 14 and 19. | researchgate.net |

Effects of this compound on Cell Cycle Progression in Cultured Cell Lines (e.g., keratinocytes, fibroblasts)

Regulation of Apoptosis and Cell Survival by this compound

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis. Research suggests that certain tetrapeptides can modulate the pathways governing cell survival and death.

In cellular stress models, peptides have demonstrated protective, anti-apoptotic effects. For instance, the tetrapeptide Elamipretide has been shown to reduce the levels of intrinsic pro-apoptotic factors like Bax, caspase-9, and caspase-3, while enhancing pro-survival factors such as Bcl-2. frontiersin.org This suggests a mechanism aimed at reducing neural apoptosis and promoting cell survival. frontiersin.org The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a key determinant of a cell's fate. nih.gov In models of H2O2-induced cellular toxicity, treatments that reduce the expression of Bax and caspase-3 and increase Bcl-2 have shown significant anti-apoptotic effects. mdpi.com

Inhibitor of Apoptosis (IAP) proteins are key regulators that can block cell death pathways. nih.gov Hsp70, a heat shock protein, has been shown to exert its anti-apoptotic function downstream of caspase-3-like proteases, protecting cells from the consequences of their activation without inhibiting the proteases directly. embopress.org While direct studies on this compound's role in stress-induced apoptosis are limited, its association with pro-survival and regenerative functions in skin cells suggests a potential anti-apoptotic role in that context. lifeextension.comtypology.com For example, in hair follicles, Acetyl this compound has been shown to decrease the expression of the pro-apoptotic factor TNF-alpha. typology.com

Autophagy is a cellular degradation and recycling process crucial for maintaining homeostasis, and its dysregulation is linked to various diseases. nih.gov The process involves the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation. nih.govfrontiersin.org

The mTOR signaling pathway is a major regulator of autophagy; its activation generally suppresses the process. nih.govmdpi.com Some peptides have been found to influence this pathway. A 14mer peptide (T14) was found to selectively activate the mTORC1 pathway, which is associated with the suppression of autophagy. mdpi.com Conversely, developing peptides that can modulate autophagy is a therapeutic strategy for diseases where this process is impaired. frontiersin.org For example, the Tat-BECN1 peptide has been developed as an autophagy activator. frontiersin.org While the direct influence of this compound on autophagy is not extensively documented, its role in cellular homeostasis and regeneration suggests potential interactions with these fundamental maintenance pathways. typology.comtypology.com

Investigation of Pro-Apoptotic or Anti-Apoptotic Effects of this compound in Stress Models

Inflammation and Immunomodulation by this compound in Cellular Research

This compound and related peptides have been investigated for their ability to modulate inflammatory responses in cellular models. typology.comnih.gov These peptides can influence the production of cytokines, which are key signaling molecules in the immune system.

Studies have shown that certain tetrapeptides can exert anti-inflammatory effects. For example, Palmitoyl tetrapeptide-7 has been found to decrease the secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). mdpi.com Another tetrapeptide, PKEK, was shown to reduce the expression of IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α) in keratinocytes stressed by UV light. mdpi.com Similarly, a novel acetylated tetrapeptide, Ac-RLYE, markedly downregulated the gene expression of AD-related Th1, Th2, and Th17 cytokines in a murine model. mdpi.com

The protein TET2 (unrelated to the peptide) is known to play a crucial role in resolving inflammation by suppressing the expression of IL-6 and IL-1β. nih.gov This highlights the importance of regulating these cytokines in inflammatory processes. In macrophages, synthetic peptides have been shown to reduce the levels of pro-inflammatory mediators like IL-6 and TNF-α. mdpi.com This immunomodulatory activity is a key area of research, as uncontrolled inflammation is a feature of many diseases. biorxiv.orgnih.gov

| Peptide | Cell/System Model | Observed Immunomodulatory Effect | Citation |

| Palmitoyl tetrapeptide-7 | In vitro | Decreased secretion of IL-6. | mdpi.com |

| Tetrapeptide PKEK | UV-stressed keratinocytes | Reduced expression of IL-6, IL-8, and TNF-α. | mdpi.com |

| Acetyl Tetrapeptide Ac-RLYE | Murine model of Atopic Dermatitis | Downregulated expression of Th1, Th2, and Th17 cytokines (e.g., IL-4, IL-13, IL-17). | mdpi.com |

| Synthetic peptide (from bullfrog skin) | RAW 264.7 macrophages | Reduced levels of IL-6 and TNF-α. | mdpi.com |

| Acetyl this compound | In vitro (hair) | Decreased expression of the pro-apoptotic and pro-inflammatory factor TNF-alpha. | typology.com |

Modulation of Cytokine Production and Inflammatory Mediators in Immune Cell Cultures

This compound has demonstrated the ability to modulate the production of various cytokines and inflammatory mediators in in vitro studies using immune cell cultures. Research on a cyclic tetrapeptide, 4B8M (Pro-Pro-Pheβ3ho-Phe), revealed its anti-inflammatory properties through the inhibition of tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-induced human whole blood cell cultures. inci.guide Conversely, the same peptide was found to increase the production of Interleukin-6 (IL-6) in these cultures. inci.guide This suggests a selective immunomodulatory effect, where it can suppress certain pro-inflammatory cytokines while potentially enhancing others.

Another acetylated tetrapeptide, Ac-RLYE, has been shown to significantly inhibit the mRNA levels of Th2-type cytokines, including IL-4, IL-13, and IL-31, in atopic dermatitis-like skin lesions. mdpi.com It also suppressed the expression of Th1 cytokines such as IL-23 and TNF-α, and the Th17 cytokine IL-17A. mdpi.com These findings indicate that this compound can influence the complex network of cytokine interactions involved in different types of immune responses.

Furthermore, studies on the tetrapeptide IPAV, derived from whey protein, have shown its capacity to reduce TNF-α-induced IL-8 expression in human intestinal Caco-2 cells. typology.com This effect is crucial in mitigating intestinal inflammation. The broad range of cytokines affected by different this compound derivatives highlights their potential to fine-tune inflammatory responses in various cellular contexts.

Impact of this compound on Specific Inflammatory Signaling Pathways

This compound and its derivatives have been shown to exert their immunomodulatory effects by targeting specific inflammatory signaling pathways. A key pathway influenced by some tetrapeptides is the Nuclear Factor-kappa B (NF-κB) pathway, which is central to regulating inflammatory gene expression. mdpi.commdpi.com For instance, certain bioactive peptides can inhibit the NF-κB pathway by reducing the nuclear translocation of NF-κB and increasing the concentration of its inhibitor, IκB, in the cytosol. myskinrecipes.com This leads to a downstream reduction in the expression of pro-inflammatory cytokines.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also significant targets. jddonline.comersnet.org These pathways are activated by various inflammatory stimuli and play a crucial role in the production of inflammatory mediators. typology.comcreative-peptides.com For example, the tetrapeptide IPAV has been found to suppress inflammatory signaling in intestinal cells by affecting the phosphorylation levels of key proteins in the MAPK and NF-κB pathways. typology.com Similarly, studies on other peptides have shown that they can modulate the production of cytokines like IL-6 and IL-10 by targeting the p38 and ERK1/2 pathways. researchgate.net

The cyclic tetrapeptide 4B8M appears to mediate its anti-inflammatory activity through a dual mechanism involving prostanoid signaling. inci.guide It induces the inhibitory action of prostaglandin E2 (PGE2) via EP2/EP4 receptors and simultaneously lowers the expression of the pro-inflammatory EP1/EP3 receptors. inci.guide This distinct mechanism sets it apart from conventional anti-inflammatory drugs.

Table 1: Impact of this compound on Inflammatory Signaling Pathways

| Tetrapeptide Derivative | Cell/System | Signaling Pathway(s) Affected | Outcome |

|---|---|---|---|

| 4B8M | Jurkat T cells, Human PBMC | Prostanoid signaling (EP1, EP2, EP3, EP4 receptors) | Anti-inflammatory effect by inducing inhibitory PGE2 action and lowering pro-inflammatory receptor expression. inci.guide |

| IPAV | Human intestinal Caco-2 cells | NF-κB, MAPK | Reduced TNF-α-induced IL-8 expression. typology.com |

| Ac-RLYE | Murine model of atopic dermatitis | Th1, Th2, and Th17 cytokine signaling | Alleviated atopic dermatitis symptoms by suppressing inflammatory cytokine expression. mdpi.com |

| General Bioactive Peptides | Caco-2 cells | NF-κB | Inhibition of NF-κB pathway, leading to reduced expression of pro-inflammatory cytokines. myskinrecipes.com |

Extracellular Matrix (ECM) Remodeling and Components Influences of this compound

This compound has been identified as a significant modulator of the extracellular matrix (ECM), influencing the synthesis and organization of its key components. The ECM provides structural support to tissues and plays a crucial role in cell signaling and homeostasis. mdpi.com

Effects of this compound on Collagen and Elastin Synthesis and Degradation in Cell Culture Models

In vitro studies have demonstrated that Acetyl this compound can significantly stimulate the synthesis of essential ECM proteins. It has been shown to increase the synthesis of type I collagen by 47.3% and elastin by 21.7% in cell culture models. inci.guidemyskinrecipes.com This peptide also upregulates the expression of genes involved in collagen synthesis. jddonline.com

The mechanism behind this involves the activation of promoters for key proteins required for the proper assembly of elastin fibers, namely Fibulin-5 (FBLN5) and Lysyl Oxidase-Like 1 (LOXL1). inci.guidejddonline.com Acetyl this compound has been found to increase the protein levels of FBLN5 and LOXL1 by 2.3-fold and 1.7-fold, respectively. inci.guidesmarterskincare.co.uk By enhancing the production of these crucial elements, the peptide promotes the correct formation and function of elastin fibers, which are vital for skin elasticity. jddonline.com Furthermore, it is suggested that this compound helps to maintain the integrity of the skin's structure by ensuring the quality of collagen fibers. nooance-paris.com

Modulation of Matrix Metalloproteinase (MMP) Activity and ECM Protein Turnover by this compound

Matrix metalloproteinases (MMPs) are a family of enzymes responsible for the degradation of ECM components. ersnet.orgahajournals.org An imbalance in MMP activity can lead to excessive breakdown of the ECM, contributing to signs of aging and tissue damage. While direct studies on this compound's effect on specific MMPs are limited, its role in promoting ECM protein synthesis suggests an indirect influence on ECM turnover. By increasing the production of collagen and elastin, this compound helps to counteract the degradative effects of MMPs, thereby maintaining a healthier ECM. typology.commyskinrecipes.com

The process of protein turnover, which includes both synthesis and degradation, is tightly regulated to maintain cellular function. mdpi.com Proteins with a higher turnover rate, such as collagens and other ECM proteins, are particularly susceptible to changes in this balance. mdpi.com By stimulating the synthesis of these proteins, this compound contributes to a positive turnover balance, favoring ECM maintenance and repair. Some peptides are known to inhibit enzymes that degrade skin proteins, which could include MMPs. typology.com

Influence on Proteoglycan and Glycosaminoglycan Synthesis by this compound

Proteoglycans and glycosaminoglycans (GAGs) are other critical components of the ECM that contribute to tissue hydration, structure, and signaling. Some peptides have been shown to stimulate the synthesis of proteoglycans and GAGs like hyaluronic acid. mdpi.comnooance-paris.com For example, Acetyl Tetrapeptide-9 has been found to stimulate the synthesis of lumican, a proteoglycan that plays a role in organizing collagen fibrils. researchgate.netcirclestar-chem.com While specific data on this compound's direct impact on a wide range of proteoglycans and GAGs is still emerging, its classification as a signal peptide suggests it could influence the production of these molecules. typology.comnooance-paris.com Signal peptides work by sending messages to cells to increase the production of various ECM components, including proteoglycans and GAGs. nooance-paris.com

Table 2: Effects of this compound on Extracellular Matrix Components

| ECM Component | Effect of Acetyl this compound | In Vitro Finding | Reference |

|---|---|---|---|

| Collagen I | Increased Synthesis | 47.3% increase in synthesis. | inci.guidemyskinrecipes.com |

| Elastin | Increased Synthesis | 21.7% increase in synthesis. | inci.guidemyskinrecipes.com |

| Fibulin-5 (FBLN5) | Increased Protein Levels | 2.3-fold increase. | inci.guidesmarterskincare.co.uk |

| Lysyl Oxidase-Like 1 (LOXL1) | Increased Protein Levels | 1.7-fold increase. | inci.guidesmarterskincare.co.uk |

| Lumican (by Acetyl Tetrapeptide-9) | Increased Synthesis | Stimulates synthesis in aged fibroblasts. | researchgate.netcirclestar-chem.com |

Structure-activity Relationship Sar Studies of Tetrapeptide-2 and Its Analogues

Amino Acid Residue Contributions to Tetrapeptide-2 Biological Activity

The specific role of each amino acid in the Gly-Gln-Pro-Arg sequence is a key area of investigation for understanding its biological activity.

Systematic Alanine Scanning Mutagenesis of this compound Sequence

Alanine scanning is a widely used mutagenesis technique to determine the functional contribution of individual amino acid side chains. uci.eduresearchgate.net By systematically replacing each residue with alanine, which has a small, non-reactive methyl side chain, researchers can infer the importance of the original residue's side chain to the peptide's function. uci.edu

While specific, comprehensive alanine scanning data for this compound (GQPR) is not extensively detailed in the reviewed literature, studies on similar peptides, such as the enkephalin inhibitor sialorphin (QHNPR), provide valuable insights. In an alanine scan of sialorphin, substitution of Gln¹, Pro⁴, and Arg⁵ significantly reduced its biological activity, highlighting the critical role of these residues. nih.gov This suggests that the corresponding residues in this compound—Gln², Pro³, and Arg⁴—are also likely crucial for its function. The glutamine side chain can participate in hydrogen bonding, the proline residue introduces a rigid kink in the peptide backbone influencing its conformation, and the arginine provides a positive charge and hydrogen bonding capabilities, all of which can be vital for receptor interaction.

Table 1: Postulated Impact of Alanine Scanning on this compound (GQPR) Activity Based on Sialorphin (QHNPR) Analogy

| Original Residue | Position | Substituted Residue | Postulated Effect on Activity | Rationale for Postulated Effect |

|---|---|---|---|---|

| Glycine (Gly) | 1 | Alanine (Ala) | Minor to Moderate | The small, flexible nature of Gly may be important for backbone conformation; substitution with the slightly bulkier Ala could have a variable impact. |

| Glutamine (Gln) | 2 | Alanine (Ala) | Significant Reduction | Loss of the side-chain amide group, which is critical for hydrogen bonding interactions with target receptors. nih.gov |

| Proline (Pro) | 3 | Alanine (Ala) | Significant Reduction | Disruption of the specific backbone turn conformation induced by Pro, which is often essential for biological recognition. nih.gov |

Effects of Non-Canonical Amino Acid Incorporations on this compound Functional Potency

The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy in peptide drug design to enhance stability, potency, and other pharmacokinetic properties. nih.govresearchgate.netnih.gov These amino acids, which are not among the 20 standard proteinogenic ones, can introduce novel chemical functionalities, steric constraints, or resistance to enzymatic degradation. researchgate.netwikipedia.org

For this compound, introducing ncAAs could serve several purposes. For instance, replacing a residue with its D-amino acid counterpart can dramatically increase resistance to proteases. nih.gov Incorporating conformationally restricted amino acids, such as Aib (α-aminoisobutyric acid), can stabilize a specific secondary structure, like a β-turn, which may be the bioactive conformation. nih.govresearchgate.net

Research on other tetrapeptides has shown that such modifications can be highly effective. For example, in the development of tyrosinase inhibitors, tetrapeptides were rationally designed with specific non-canonical or strategically placed canonical amino acids to optimize interactions with the enzyme's active site. nih.gov Similarly, designing analogues of this compound with ncAAs could lead to variants with improved immunomodulatory activity. The success of such an approach would depend on a detailed understanding of the target interaction, which can be informed by the conformational analysis discussed below.

Conformational Analysis and Biological Activity Correlation of this compound

The three-dimensional shape of this compound in solution is a critical determinant of its biological activity. The peptide is flexible and can adopt multiple conformations, but it is the population of specific, "active" conformations that is believed to be responsible for its effects.

Computational Modeling of this compound Conformations and Dynamics

Computational methods, such as molecular dynamics (MD) simulations, are invaluable for exploring the conformational landscape of peptides. nih.govbyu.eduresearchgate.net Studies on this compound (Rigin) have used unrestrained MD simulations in implicit dimethylsulfoxide to investigate its conformational preferences. osdd.netnih.gov

These simulations revealed that the peptide has a significant tendency to form ordered reverse turn structures. osdd.netnih.gov The modeling identified three main families of low-energy conformations. One of these families, which was consistent with experimental NMR data, was characterized by an ill-defined type VII β-turn structure. nih.gov This suggests that the primary sequence of Gly-Gln-Pro-Arg is the main driver for its folding behavior. osdd.netnih.gov Such computational insights are crucial for understanding how the peptide presents itself to its biological target and for designing analogues that are "pre-organized" in this bioactive conformation.

Spectroscopic Characterization of this compound Structure-Function Relationships in Solution

Spectroscopic techniques provide experimental data to validate and refine computational models. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy has been a key tool. osdd.netnih.gov

1D and 2D ¹H NMR experiments in dimethylsulfoxide-d6 have been used to probe the peptide's structure in solution. osdd.netnih.gov Analysis of the Nuclear Overhauser Effect (NOE), which identifies protons that are close in space, provided evidence for the type VII β-turn structure predicted by modeling. nih.gov Furthermore, variable temperature NMR experiments showed that the preferred conformation is not stabilized by a strong intramolecular hydrogen bond. osdd.netnih.gov This synergy between computational modeling and experimental NMR data provides a robust picture of the peptide's structural preferences, which is fundamental to understanding its function. nih.gov

Influence of N- and C-Terminal Modifications on this compound Bioactivity

Common modifications include N-terminal acetylation and C-terminal amidation. lifetein.com Acetylation removes the positive charge at the N-terminus, while amidation removes the negative charge at the C-terminus. sigmaaldrich.com This makes the peptide more neutral, which can mimic the state of a residue within a larger protein and potentially increase its biological activity and stability. lifetein.com

In the context of this compound, which is often used in cosmetic formulations, N-terminal modification with a fatty acid like palmitic acid (N-Palmitoyl-Gly-Gln-Pro-Arg) is common. google.com This lipidation significantly increases the peptide's oil solubility and ability to penetrate the skin barrier. While this modification is primarily for delivery, it can also influence the peptide's conformation and interaction with its biological target. The addition of a bulky lipid tail could stabilize a particular conformation or introduce new interactions with a receptor, thereby modulating its bioactivity. researchgate.net

Table 2: Common Terminal Modifications and Their General Effects on Peptides

| Modification | Location | Chemical Change | General Effects on Bioactivity & Stability |

|---|---|---|---|

| Acetylation | N-terminus | Adds an acetyl group (CH₃CO-) | Neutralizes positive charge; increases stability against aminopeptidases; may increase cell permeability. sigmaaldrich.com |

| Amidation | C-terminus | Replaces carboxyl group (-COOH) with an amide (-CONH₂) | Neutralizes negative charge; increases stability against carboxypeptidases; mimics native protein structure. lifetein.comsigmaaldrich.com |

Rational Design Principles for Enhanced this compound Analogues and Derivatives

The rational design of tetrapeptide analogues is a cornerstone of medicinal chemistry, aimed at optimizing the therapeutic potential of these molecules. The process involves systematic modifications of a lead peptide's structure to enhance key properties such as biological activity, receptor selectivity, and metabolic stability. researchgate.net These enhancements are guided by Structure-Activity Relationship (SAR) studies, which correlate changes in molecular structure with changes in biological function. acs.orgnih.gov

Key principles in the rational design of enhanced tetrapeptide analogues include amino acid substitution, incorporation of unnatural or D-amino acids, introduction of conformational constraints, and chemical modifications at the N- or C-termini. biosynth.commdpi.com These strategies aim to improve the peptide's interaction with its biological target and increase its resistance to enzymatic degradation. researchgate.netnih.gov

Amino Acid Substitution and Incorporation of Unnatural Residues

One of the most fundamental strategies in peptide design is the substitution of amino acids within the sequence. This can modulate the peptide's size, charge, hydrophobicity, and ability to form hydrogen bonds, all of which influence its interaction with a target receptor. mdpi.comnih.gov

A prominent example can be found in the SAR studies of tetrapeptides targeting the melanocortin receptors (MCRs), which are involved in various physiological processes. The core pharmacophore sequence "His-Phe-Arg-Trp" is a common template for these studies. acs.orgacs.org Research on the template Ac-His-DPhe-Arg-Trp-NH₂ has demonstrated how modifications at the D-Phenylalanine (DPhe) position can drastically alter receptor potency and selectivity. acs.org The inversion of chirality from L-Phe to D-Phe itself is a critical design choice that significantly boosts potency at melanocortin receptors. acs.org

Further substitutions at this position with various natural and unnatural aromatic amino acids have yielded analogues with diverse pharmacological profiles. For instance, replacing DPhe with D-Biphenylalanine (DBip) resulted in a tetrapeptide with equipotent activity at the mouse melanocortin 1 receptor (mMC1R) compared to the parent compound. acs.org Other substitutions, such as with (pI)DPhe or D-Nal(2'), also produce potent agonists. acs.org

These findings underscore a key design principle: the aromatic side chain at this position is crucial for receptor interaction, likely fitting into a hydrophobic pocket in the receptor. acs.org The use of D-configured amino acids not only enhances potency but also increases stability against proteases. acs.org

Table 1: Effect of Amino Acid Substitution at the Phe Position of Ac-His-Xaa-Arg-Trp-NH₂ on Mouse Melanocortin Receptor Agonist Potency (EC₅₀, nM)

| Analogue (Xaa) | mMC1R | mMC3R | mMC4R | mMC5R |

| DPhe (1) | 1.1 | 13 | 17 | 2.5 |

| (pI)DPhe (3) | 1.1 | 1100 (Partial Agonist) | 25 | 2.1 |

| DNal(1') (13) | 28 | 170 | 250 | 32 |

| DNal(2') (15) | 5.8 | >10,000 (Antagonist) | >10,000 (Antagonist) | 120 |

| DBip (21) | 1.2 | 170 | 120 | 17 |

Data sourced from a study on mouse melanocortin receptors. acs.org Note: A lower EC₅₀ value indicates higher potency.

Conformational Constraints

Linear peptides are highly flexible, which can be entropically unfavorable for receptor binding. Introducing conformational constraints is a powerful strategy to lock the peptide into its "bioactive" conformation, thereby enhancing binding affinity, selectivity, and stability. nih.govbiosynth.com

Cyclization is a common method to achieve this. By linking the N- and C-termini or by creating a side-chain to side-chain bridge (e.g., a lactam bridge), the peptide's flexibility is reduced. biosynth.com This approach has been successful in developing potent melanocortin receptor agonists from the "His-Phe-Arg-Trp" sequence. acs.org

Another innovative approach involves incorporating heterocyclic scaffolds or non-natural amino acids that induce a specific turn in the peptide backbone, mimicking the reverse turns often found on the surface of proteins. nih.govwikipedia.org For example, replacing the His-DPhe dipeptide segment in a melanocortin analogue with a constrained azepinone-containing motif (Aba-Xxx) has been used to develop selective ligands. acs.org Specifically, an analogue incorporating an aminobenzazepinone (Aba) residue resulted in a selective antagonist for the human melanocortin 5 receptor (hMC5R), making it a valuable template for further investigation. acs.org

Table 2: Pharmacological Activity of Tetrapeptide Analogues with Conformational Constraints

| Analogue | Target Receptor | Binding Affinity (IC₅₀, nM) | Functional Activity (EC₅₀, nM) |

| Tetrapeptide 2 (Aia-p-fluoro-D-Phe) | hMC4R | 6.5 | 13 (Agonist) |

| Tetrapeptide 3 (Aia-p-bromo-D-Phe) | hMC4R | 200 | 0.3 (Partial Agonist) |

| Analogue 4 (Aba-D-Phe) | hMC5R | 37 | Antagonist |

Data sourced from a study on human melanocortin receptors (hMCRs). acs.org Aia = 4-amino-1,2,4,5-tetrahydro-2-indolinon-3-one, Aba = 4-amino-1,2,4,5-tetrahydro-2-benzazepin-3-one.

N- and C-Terminal Modifications

Modifying the termini of a tetrapeptide is a widely used strategy to enhance its stability and bioavailability. biosynth.com The free amino (N-terminus) and carboxyl (C-terminus) groups of linear peptides are susceptible to degradation by aminopeptidases and carboxypeptidases, respectively.

N-terminal acetylation and C-terminal amidation are two of the most common modifications. biosynth.com

N-terminal Acetylation: The addition of an acetyl group neutralizes the positive charge of the N-terminal amine. This modification can increase the peptide's lipophilicity, which may enhance its ability to penetrate biological membranes. creative-peptides.com It also protects the peptide from degradation by aminopeptidases.

C-terminal Amidation: Replacing the C-terminal carboxylic acid with a carboxamide removes the negative charge. This modification makes the peptide more resistant to carboxypeptidases and can be crucial for receptor binding, as the amide group may mimic the structure of a native protein or form key hydrogen bonds with the receptor. biosynth.com

For example, the widely studied melanocortin tetrapeptide template Ac-His-DPhe-Arg-Trp-NH₂ incorporates both N-terminal acetylation and C-terminal amidation, contributing to its high potency. acs.org Similarly, Acetyl this compound, a biomimetic peptide, features an acetyl group to improve its stability and skin penetration. creative-peptides.com

Computational and Theoretical Approaches in Tetrapeptide-2 Research

Molecular Docking and Dynamics Simulations of Tetrapeptide-2 Interactions

Molecular docking and dynamics simulations are powerful computational tools used to model the interactions between peptides and their biological targets. Docking predicts the preferred binding orientation of a ligand to a receptor, while molecular dynamics (MD) simulates the physical movements of atoms and molecules over time, providing a detailed view of the complex's behavior and stability. researchgate.net

Molecular docking is frequently employed to predict how tetrapeptides bind to protein targets. By scoring various binding poses, researchers can identify the most likely interaction sites and binding affinities.

For example, a study on the tetrapeptide tuftsin used molecular docking to determine its binding sites on the SARS-CoV-2 receptors ACE2 and NRP1. news-medical.net The results showed a binding affinity of -6.9 kcal/mol for ACE2 and -8.1 kcal/mol for NRP1, indicating spontaneous binding. news-medical.net The docking analysis revealed that tuftsin binds adjacent to the S1-RBD binding site on ACE2, suggesting a competitive inhibition mechanism. news-medical.net Similarly, another study successfully docked the designed tetrapeptide L-PWPV to the human tumor suppressor p53 receptor (PDB ID: 1OLG), predicting a strong binding affinity. researchgate.net

In a broader approach, a novel "Peptide Mold" concept was developed using a library of 32 million tetrapeptide conformations to map the binding site of the SARS-CoV-2 PLpro enzyme. biorxiv.orgresearchgate.netbiorxiv.org By docking this vast library, the top-ranking tetrapeptides were used to create a pharmacophore model, effectively outlining the key features of the binding pocket for further drug discovery. biorxiv.orgresearchgate.net This strategy leverages the conformational flexibility and diverse interaction capabilities of tetrapeptides to map macromolecular binding cavities. biorxiv.orgbiorxiv.org

Research on cricket-derived tetrapeptides FVEG and FYDQ involved docking them to various antioxidant enzymes (SOD, CAT, GSR, GPx1, GPx4), the Keap1 protein, and ACE. The high binding affinities observed in these docking analyses pointed to their potential biological activities. nih.gov Another extensive study analyzed the binding of 160,000 different tetrapeptides to Angiotensin-Converting Enzyme (ACE). researchgate.net The docking scores ranged from -20 to -1.53 kcal/mol, allowing researchers to categorize peptides into high, medium, and low affinity groups and analyze the amino acid preferences at the binding sites. researchgate.net For instance, in the high-affinity group, specific amino acids were found to be prevalent at certain positions, interacting with key residues like His353, Tyr520, and Lys511 through hydrogen bonds and hydrophobic interactions. researchgate.net

| Tetrapeptide | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Tuftsin | ACE2 | -6.9 | Adjacent to S1-RBD binding site |

| Tuftsin | NRP1 | -8.1 | Overlaps with S1-RBD binding site |

| MAGH | TGF-β2 | -6.5 | Ser356, Ser357, Ser382, Leu385 |

| High-Affinity Group | ACE | -20 to -14 | His353, Tyr520, Lys511 |

Molecular dynamics (MD) simulations provide a dynamic picture of how a tetrapeptide influences the structure and conformation of its target. These simulations can reveal subtle changes in the target macromolecule upon peptide binding, which are crucial for its biological function. nih.gov

For instance, MD simulations of the amyloid β-peptide (Aβ42) showed that four separate peptides could form a stable tetramer. nih.gov When this tetramer was simulated in the presence of a model cell membrane, it induced significant conformational changes, becoming more elongated and rod-like, which is indicative of a fibril-seeding aggregate. nih.gov The simulations also demonstrated that the membrane itself became more ordered and rigid upon interaction with the peptide tetramer. nih.gov

In another study, MD simulations were used to investigate the conformational changes of cyclic tetrapeptides in different solvents. rsc.orgresearchgate.net The simulations, consistent with experimental NMR data, showed that a D-leucine-containing tetrapeptide predominantly adopts a βII turn structure, while an L-leucine version prefers a βI turn. rsc.org This highlights how subtle changes in peptide structure and environment can lead to distinct conformational preferences. Similarly, simulations of the tetrapeptide Ala-Gly-Asp-Pro in water showed that its conformation remained stable over a 1500 ps period, with the water environment preventing the formation of an internal salt bridge. researchgate.net

MD simulations can also elucidate the initial steps of peptide-membrane interaction. A simulation of the tetrapeptide GGWH with a stratum corneum skin model showed that the peptide induces the formation of a surface cavity in the lipid membrane, with its aromatic and hydrophobic residues migrating toward the lipids' aliphatic tails. mdpi.com This process is initiated by the formation of stable hydrogen bonds between the peptide and the polar head groups of the lipids. mdpi.com

Prediction of this compound Binding Sites on Target Proteins and Receptors

De Novo Peptide Design Strategies Informed by this compound Scaffolds

De novo design involves creating new peptide sequences from scratch to achieve a specific structure or function. Tetrapeptide motifs can serve as valuable scaffolds or building blocks in these design strategies due to their structural simplicity and prevalence in protein interaction domains.

One general approach for designing modular peptide-binding proteins involves using computational methods to match the repeat spacing of a protein scaffold with that of a target peptide conformation. researchgate.netbiorxiv.org This strategy was used to design alpha-helical repeat proteins that can bind various tripeptide repeat sequences, some of which could be part of a larger tetrapeptide structure, with high affinity and specificity. researchgate.net The process involves docking and geometric hashing to identify compatible protein backbones, followed by sequence design using software like Rosetta to optimize binding interactions. researchgate.net

Another strategy, termed "anchor extension," has been used to design cyclic peptide inhibitors for enzymes like histone deacetylases (HDACs). bakerlab.org This method starts with a small anchor molecule that binds to the active site. Then, macrocyclic peptide scaffolds are built de novo around this anchor to enhance shape complementarity and create additional interactions within the binding pocket. bakerlab.org This approach allows for the creation of potent and specific inhibitors by computationally growing a peptide within the constraints of the target's active site.

Furthermore, computational design has been applied to create peptide binders that block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor. nih.gov In this work, a hybrid peptide scaffold was constructed from fragments of the natural ACE2 interface. The sequence of this scaffold was then completely redesigned using computational tools to maximize its binding affinity for the viral protein, demonstrating how natural peptide interfaces can be re-engineered into more potent inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. benthamdirect.com For peptides, QSAR models use descriptors based on the physicochemical properties of the constituent amino acids to predict activities like binding affinity, bitterness, or inhibitory potential. nih.govacs.org

A study focused on building QSAR models for bitter peptides included a dataset of 23 tetrapeptides. nih.govresearchgate.net Using integrated amino acid descriptors and a variable selection method called bootstrapping soft shrinkage (BOSS), a highly predictive model was developed. The model for tetrapeptides achieved a coefficient of determination (R²) of 0.972 and a cross-validated R² (Q²) of 0.956. nih.govresearchgate.net The analysis revealed that bulky hydrophobic amino acids at the N-terminus, along with the hydrophobicity and partial specific volume of the amino acid at the second position, were critical for the bitterness of tetrapeptides. nih.gov

| Peptide Length | Number of Peptides | R² (Fit) | Q² (Predictivity) | Key Structural Determinants |

|---|---|---|---|---|

| Dipeptides | 48 | 0.950 | 0.941 | Hydrophobic C-terminal; Bulky, hydrophobic N-terminal |

| Tripeptides | 52 | 0.770 | 0.742 | Hydrophobic C-terminal; Electronic properties at position 2 |

| Tetrapeptides | 23 | 0.972 | 0.956 | Bulky, hydrophobic N-terminal; Hydrophobicity at position 2; Electronic properties at positions 3 & 4 |

Data sourced from Xu & Chung, 2019. nih.govresearchgate.net

These models not only allow for the prediction of activity for new, untested peptide derivatives but also provide valuable insights into the structure-activity relationship, guiding the design of peptides with desired properties. nih.gov The development of new amino acid descriptors continues to improve the predictive power of these models for various peptide drugs. benthamdirect.com

Bioinformatic Analysis of this compound Homologues and Orthologues Across Species

Bioinformatics provides the tools to search vast sequence databases to identify homologous (sharing a common ancestor) and orthologous (homologues in different species that evolved from a common ancestral gene) sequences. This type of analysis can reveal the evolutionary conservation of a peptide motif and suggest its functional importance.

One study used bioinformatic screening to search for tetrapeptides found in the influenza H1N1 hemagglutinin protein that had exact homology to sequences in human proteins. hilarispublisher.com Two such tetrapeptides were identified in the HA2 domain of the virus. A subsequent search of the human proteome found 68 instances of these exact tetrapeptide sequences in various human proteins, such as Integrin beta-like protein 1. hilarispublisher.com The presence of identical short peptide sequences in both a virus and its host may have implications for viral adaptability and immune response. hilarispublisher.com

In the plant kingdom, bioinformatic programs are used to identify specific protein families based on the presence of repeating peptide motifs. For example, extensins (a class of hydroxyproline-rich glycoproteins) can be identified by searching for repeated SP3 (Ser-Pro-Pro-Pro) tetrapeptide motifs. oup.com

In mycology, bioinformatic analysis of fungal genomes can reveal biosynthetic gene clusters (BGCs) responsible for producing secondary metabolites, including cyclic tetrapeptides. A comprehensive analysis of pathogenic Fusarium species identified numerous nonribosomal peptide synthetase (NRPS) genes. mdpi.com By comparing the sequence similarity of these gene clusters, researchers can predict whether a fungus is capable of producing known or novel tetrapeptide compounds. For example, homologues of Aps1, the core gene for synthesizing the cyclic tetrapeptide apicidin, were found in several Fusarium species, suggesting they may also produce similar compounds. mdpi.com Similarly, a study on maize genes identified two homologous genes, Hm1 and Hm2, which encode reductases that detoxify a cyclic tetrapeptide secreted by a pathogenic fungus. plos.org This bioinformatic and structural analysis helps to understand the co-evolution of host defense mechanisms against pathogenic peptides. plos.org

Advanced Analytical and Methodological Considerations in Tetrapeptide-2 Research

Labeling Strategies for Tetrapeptide-2 Tracking in Cellular Systems

To comprehend the journey of this compound from topical application to its target cells and subcellular compartments, various labeling strategies are indispensable. These techniques allow for the visualization and quantification of the peptide's penetration, distribution, and cellular uptake.

Fluorescent Labeling: A common approach involves conjugating this compound with a fluorescent dye. This allows for direct visualization of the peptide in cell cultures and skin explants using techniques like confocal laser scanning microscopy (CLSM). CLSM enables three-dimensional imaging, providing insights into the peptide's localization within different skin layers and cellular structures. oatext.com The choice of fluorophore is critical and depends on factors such as quantum yield, photostability, and potential interference with the peptide's biological activity.

Isotopic Labeling: For more quantitative and in-depth analysis, stable isotope labeling can be employed. This involves synthesizing this compound with isotopes such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N). mdpi.com These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry. This method is invaluable for tracking the metabolic fate of the peptide and its fragments within cellular systems, providing precise quantification of uptake and turnover rates. revespcardiol.org

Biotinylation: Another effective strategy is the biotinylation of this compound. Biotin forms a high-affinity bond with streptavidin, which can be conjugated to a reporter molecule such as a fluorescent dye or an enzyme. This indirect detection method can amplify the signal and is useful for various assays, including enzyme-linked immunosorbent assays (ELISAs) and Western blotting, to detect the peptide in cell lysates or tissue homogenates.

| Labeling Strategy | Technique | Application | Potential Insights |

| Fluorescent Labeling | Confocal Laser Scanning Microscopy (CLSM) | Visualization in cell cultures and skin explants. | Penetration depth, cellular and subcellular localization. |

| Isotopic Labeling | Mass Spectrometry (MS) | Quantitative analysis in cellular systems. | Metabolic fate, uptake and turnover rates. |